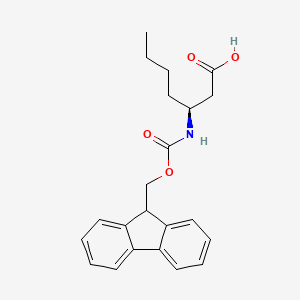

(S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-heptanoic acid

Übersicht

Beschreibung

(S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-heptanoic acid is a chiral compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during the synthesis process. The Fmoc group can be removed under mild basic conditions, making it a popular choice in solid-phase peptide synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-heptanoic acid typically involves the following steps:

Fmoc Protection: The amino group of heptanoic acid is protected using the Fmoc group. This is achieved by reacting heptanoic acid with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as triethylamine.

Coupling Reaction: The protected amino acid is then coupled with other amino acids or peptides using coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of heptanoic acid and Fmoc-Cl are reacted in industrial reactors.

Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-heptanoic acid undergoes several types of chemical reactions:

Deprotection: The Fmoc group can be removed using a base like piperidine, yielding the free amino acid.

Coupling: The compound can be coupled with other amino acids or peptides using coupling reagents.

Substitution: The amino group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

Deprotection: Piperidine in DMF (dimethylformamide) is commonly used.

Coupling: HBTU or DIC in the presence of a base like DIPEA (N,N-diisopropylethylamine).

Major Products

Deprotection: Free amino acid.

Coupling: Peptides or peptide derivatives.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Fmoc Protection Strategy

The compound is primarily used as an Fmoc (fluorenylmethyloxycarbonyl) protecting group in peptide synthesis. The Fmoc group is favored due to its stability under basic conditions and ease of removal under mild acidic conditions. This property allows for the selective protection of amino acids during the stepwise synthesis of peptides.

Case Study: Synthesis of Antimicrobial Peptides

In a study focused on synthesizing antimicrobial peptides, researchers employed (S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-heptanoic acid as a building block. The incorporation of this compound facilitated the formation of peptides with enhanced biological activity against resistant bacterial strains .

Drug Development

Potential Therapeutic Applications

The structural characteristics of this compound make it a candidate for developing new therapeutic agents. Its derivatives have been investigated for their potential in treating various diseases, including cancer and infectious diseases.

Case Study: Anti-Cancer Agents

Research has indicated that modified derivatives of Fmoc-L-heptanoic acid exhibit cytotoxic effects on cancer cell lines. The incorporation of this compound into drug formulations has shown promise in enhancing the efficacy of chemotherapeutic agents by improving their solubility and stability .

Bioconjugation Techniques

Linker for Bioconjugates

The compound serves as a versatile linker in bioconjugation techniques, facilitating the attachment of biomolecules such as proteins or nucleic acids to synthetic scaffolds. This application is crucial in developing targeted drug delivery systems.

Case Study: Targeted Delivery Systems

A study highlighted the use of this compound as a linker in creating targeted delivery systems for RNA-based therapeutics. The conjugation improved the stability and cellular uptake of the RNA molecules, leading to enhanced therapeutic outcomes .

Material Science

Polymer Chemistry Applications

In material science, this compound has been explored for synthesizing functional polymers that can be used in drug delivery systems and tissue engineering. Its unique chemical structure allows for the development of polymers with specific properties tailored for biomedical applications.

Case Study: Biodegradable Polymers

Research into biodegradable polymers has utilized this compound to create materials that degrade over time while releasing therapeutic agents. These materials are particularly useful in controlled drug release applications .

Wirkmechanismus

The primary mechanism of action of (S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-heptanoic acid involves the protection of amino groups during peptide synthesis. The Fmoc group prevents unwanted side reactions by temporarily blocking the amino group. Upon completion of the synthesis, the Fmoc group is removed under basic conditions, revealing the free amino group for further reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)decanoic acid

- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(tritylthio)hexanoic acid

- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5,5,5-trifluoropentanoic acid

Uniqueness

(S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-heptanoic acid is unique due to its specific chain length and the presence of the Fmoc protecting group. This combination allows for selective protection and deprotection of amino groups, making it highly valuable in peptide synthesis.

Biologische Aktivität

(S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-heptanoic acid, commonly referred to as Fmoc-heptanoic acid, is a chiral compound widely used in peptide synthesis and medicinal chemistry. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which plays a critical role in the protection of amino groups during chemical reactions. This article explores the biological activity of this compound, its applications, and relevant research findings.

Chemical Structure

The chemical formula for this compound is C22H25NO4, with a molecular weight of approximately 367.43 g/mol. The Fmoc group is essential for the protection of the amino group during peptide synthesis.

Synthesis

The synthesis typically involves:

- Fmoc Protection : Reacting heptanoic acid with Fmoc-Cl in the presence of a base like triethylamine.

- Coupling Reaction : The protected amino acid is coupled with other amino acids using reagents such as HBTU or DIC.

The primary mechanism of action for this compound lies in its ability to protect amino groups during peptide synthesis. The Fmoc group prevents unwanted side reactions by temporarily blocking the amino group, which can be removed under mild basic conditions to reveal the free amino group for further reactions .

Applications in Research

This compound has several significant applications:

- Peptide Synthesis : It is extensively used in solid-phase peptide synthesis due to its efficiency in protecting amino groups.

- Bioconjugation : The compound is utilized in preparing bioconjugates for drug delivery and diagnostic applications.

- Medicinal Chemistry : It serves as a building block in synthesizing peptide-based drugs and therapeutic agents.

Case Studies and Research Findings

Research has demonstrated that derivatives of this compound exhibit various biological activities:

- Antimicrobial Activity : Some studies have indicated that compounds with similar structural features possess antimicrobial properties, suggesting potential applications in developing new antibiotics.

- Anti-cancer Properties : Research has explored the use of Fmoc-protected amino acids in designing peptide-based therapeutics targeting cancer cells, indicating their role in apoptosis and tumor suppression mechanisms.

- Enzyme Inhibition : Investigations into enzyme interactions have shown that certain derivatives can inhibit specific enzymes involved in metabolic pathways, which may lead to novel therapeutic strategies .

Comparative Analysis of Biological Activity

| Compound Name | Biological Activity | Applications |

|---|---|---|

| Fmoc-Heptanoic Acid | Peptide synthesis, bioconjugation | Drug delivery systems |

| Fmoc-Glycine | Antimicrobial | Antibiotic development |

| Fmoc-Valine | Anti-cancer | Cancer therapeutics |

Eigenschaften

IUPAC Name |

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)heptanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO4/c1-2-3-8-15(13-21(24)25)23-22(26)27-14-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h4-7,9-12,15,20H,2-3,8,13-14H2,1H3,(H,23,26)(H,24,25)/t15-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLQPLDXCKOKHOY-HNNXBMFYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

244227-60-9 | |

| Record name | (3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.